Diethyl(3-methoxypropyl)phosphoramidate
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Overview
Description
Diethyl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a diethyl phosphoramidate moiety attached to a 3-methoxypropyl group. It is part of a broader class of phosphoramidates, which are widely studied for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of diethyl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 3-methoxypropyl bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Diethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(3-methoxypropyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research explores its use as a prodrug, where the phosphoramidate group can enhance the bioavailability and stability of therapeutic agents.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of diethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active species that interact with enzymes or proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl(3-methoxypropyl)phosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Lacks the 3-methoxypropyl group, resulting in different chemical and biological properties.
Methyl(3-methoxypropyl)phosphoramidate: Contains a methyl group instead of diethyl, affecting its reactivity and applications.
Ethyl(3-methoxypropyl)phosphoramidate: Similar structure but with an ethyl group, leading to variations in its chemical behavior
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
33330-80-2 |
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Molecular Formula |
C8H20NO4P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C8H20NO4P/c1-4-12-14(10,13-5-2)9-7-6-8-11-3/h4-8H2,1-3H3,(H,9,10) |
InChI Key |
RWMYCSIXSNQYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCCOC)OCC |
Origin of Product |
United States |
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